4-{6-[4-(3-fluorobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine
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Overview
Description
4-{6-[4-(3-fluorobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a fluorophenyl group, a morpholinopyridazinyl group, and a piperazinyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{6-[4-(3-fluorobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperazinyl Intermediate: The piperazinyl group is synthesized through the reaction of piperazine with appropriate reagents under controlled conditions.
Introduction of the Morpholinopyridazinyl Group: The morpholinopyridazinyl group is introduced via a nucleophilic substitution reaction, where the piperazinyl intermediate reacts with a morpholinopyridazine derivative.
Attachment of the Fluorophenyl Group: The final step involves the coupling of the fluorophenyl group to the morpholinopyridazinyl-piperazinyl intermediate through a carbonylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
4-{6-[4-(3-fluorobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different functional groups can be introduced or replaced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-{6-[4-(3-fluorobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action for 4-{6-[4-(3-fluorobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially inhibiting certain enzymes or receptors involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
4-{6-[4-(3-fluorobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine: Unique due to its specific combination of functional groups.
Other Pyridazine Derivatives: Share the pyridazine core but differ in substituents, leading to varied biological activities.
Piperazine Derivatives: Commonly used in pharmaceuticals, differing in their attached functional groups.
Uniqueness
The uniqueness of this compound lies in its combination of a fluorophenyl group with a morpholinopyridazinyl-piperazinyl scaffold, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
(3-fluorophenyl)-[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN5O2/c20-16-3-1-2-15(14-16)19(26)25-8-6-23(7-9-25)17-4-5-18(22-21-17)24-10-12-27-13-11-24/h1-5,14H,6-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRZULGFCCUUENH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)C(=O)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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